molecular formula C8H20N4O2S B1372575 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1018305-87-7

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B1372575
CAS No.: 1018305-87-7
M. Wt: 236.34 g/mol
InChI Key: FZCAHTIUYPZIPW-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound with a complex structure that includes a piperazine ring, an aminoethyl group, and a sulfonamide group

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

“4-(2-Aminoethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide” were not found, a study on blue perovskite light-emitting diodes suggests that small diamines could be used to obtain higher photoluminescence quantum yields .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory genes, thereby modulating the inflammatory response in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to serine residues in enzymes, leading to their inhibition . This binding is irreversible, resulting in the permanent inactivation of the target enzymes. Additionally, it can modulate gene expression by affecting transcription factors such as AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable in aqueous solutions at low temperatures and slightly acidic conditions . Its stability decreases at higher pH levels. Long-term studies have shown that it can maintain its inhibitory activity for up to six months when stored at 4°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic effects, including reduced cell viability and increased apoptosis . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase 2, which plays a role in maintaining acid-base balance in tissues . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with dopamine transporters, affecting its localization and accumulation in certain tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tyramine: A naturally occurring trace amine derived from tyrosine, known for its role in neurotransmission.

    Tris(2-aminoethyl)amine: An organic compound with a similar aminoethyl group, used in coordination chemistry and as a crosslinking agent.

Uniqueness

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCAHTIUYPZIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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